(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine
Description
Properties
CAS No. |
1346687-09-9 |
|---|---|
Molecular Formula |
C11H10BrN3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2 |
InChI Key |
JWFBDFACDRALLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling of Halopyridines
In a representative procedure, 2,6-dibromopyridine is coupled with 2-pyridylzinc bromide under palladium catalysis to yield 6-bromo-2,2'-bipyridine (compound 2 ). Key conditions include:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 80°C, 12 hours
-
Yield : 78%
This method prioritizes selectivity for the 6-bromo substituent, critical for downstream functionalization. Alternative ligands, such as XPhos, enhance coupling efficiency in electron-deficient systems but may increase costs.
Copper-Mediated Ullmann-Type Coupling
For cost-sensitive applications, copper iodide (10 mol%) with dimethylcyclohexane-1,2-diamine as a ligand facilitates the coupling of 2-bromopyridine derivatives. While this method reduces palladium dependency, yields drop to 65% due to competing homocoupling byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight DMF as superior for maintaining solubility of bipyridine intermediates, whereas THF minimizes side reactions in coupling steps. Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition, necessitating real-time monitoring via TLC or HPLC.
Catalytic Systems
-
Palladium vs. Copper : Pd achieves higher yields (75–85%) but requires rigorous ligand optimization. Copper systems, though economical, suffer from lower efficiency (55–65%).
-
Ligand Design : Bulky phosphines (e.g., SPhos) enhance selectivity in amination reactions, reducing undesired C–Br bond cleavage.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Column chromatography (silica gel, EtOAc/hexane) remains the gold standard for purification, achieving >98% purity. Recent advances in HPLC-DAD enable rapid quantification of residual palladium (<10 ppm).
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Scientific Research Applications
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Bipyridine vs. Single Pyridine : Bipyridine derivatives (e.g., 14f, target compound) exhibit higher molecular weights and structural rigidity compared to single-pyridine analogs (e.g., (5-Bromopyridin-2-yl)methanamine), which may improve chelation or protein interactions .
- Synthetic Yields : Methyl-substituted bipyridines (e.g., 14h, 70% yield) are synthesized more efficiently than brominated analogs, where yields are unspecified but likely lower due to halogenation challenges .
2.2. Electronic and Functional Differences
- Bromine’s Electronic Effects : The electron-withdrawing bromine substituent may polarize the bipyridine system, altering electron density and reactivity compared to electron-donating methyl groups .
- Methanamine Positioning : The methanamine group at the 5'-position in the target compound contrasts with analogs like (5-Bromopyridin-2-yl)methanamine, where the amine is on a single ring. This positioning could influence hydrogen-bonding interactions in biological targets .
Biological Activity
(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The information is drawn from various studies and synthesized into a coherent overview.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated in multiple studies. Below is a summary of its key activities:
Antibacterial Activity
Research indicates that bipyridine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. A study reported that introducing halogen groups like bromine enhances antibacterial activity compared to other substituents .
Antifungal Activity
The compound has also demonstrated antifungal activity. In comparative studies, derivatives with bromine substituents were effective against fungal strains, with some exhibiting potency comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of bipyridine derivatives has been noted in recent research. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer models. A specific study indicated that modifications at the C-9 position of phenazine derivatives significantly increased their antitumor activity .
Anti-inflammatory Activity
Anti-inflammatory properties are another area where this compound shows promise. Compounds with similar structural motifs have been reported to exhibit significant inhibition of inflammatory responses in vitro and in vivo models .
Case Study 1: Antibacterial and Antifungal Evaluation
A study evaluated a series of bipyridine derivatives for their antimicrobial properties. The results indicated that compounds with bromo substitutions exhibited the highest degrees of inhibition against both bacterial and fungal strains. Notably, compound 2b showed over 40% inhibition against tested bacteria, while compound 2d was particularly effective against fungi .
| Compound | Bacterial Inhibition (%) | Fungal Inhibition (%) |
|---|---|---|
| 2a | 31.28 | 25.00 |
| 2b | 40.10 | 38.50 |
| 2c | 39.45 | 35.00 |
| 2d | 35.00 | 45.00 |
Case Study 2: Anticancer Activity Assessment
In vivo studies on phenazine derivatives indicated that modifications significantly enhance anticancer efficacy. For instance, a derivative with a methoxy group at the C-9 position resulted in a lifespan increase in mouse models by up to 128% at specific dosages .
Q & A
Q. What are the optimal synthetic routes for (6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine?
- Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the bipyridine core. For example, a brominated pyridine derivative (e.g., 6-bromo-2-pyridinylboronic acid) can be coupled with a second pyridine fragment under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C . Post-coupling, the methanamine group is introduced via reductive amination or nucleophilic substitution. For bromine retention, ensure inert conditions (argon atmosphere) and low temperatures (0–5°C) during functionalization steps .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer:
- NMR Spectroscopy: Analyze and NMR to confirm the bipyridine scaffold and methanamine group. The bromine atom induces deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for pyridinic H) .
- Mass Spectrometry (HRMS): Use ESI-HRMS to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern from bromine () .
- IR Spectroscopy: Identify N-H stretches (~3300 cm) and aromatic C-Br vibrations (~600 cm) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol). For higher purity, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA modifier). Recrystallization from ethanol/water mixtures can further refine crystalline forms .
Advanced Research Questions
Q. How can researchers design experiments to study nucleophilic substitution at the bromine site?
- Methodological Answer:
- Reagent Selection: Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–100°C. Monitor reaction progress via TLC or LC-MS.
- Kinetic Analysis: Use NMR to track bromide release or quantify substitution products. Compare rates under varying conditions (e.g., catalytic CuI for Ullmann-type couplings) .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for SNAr mechanisms .
Q. What methodologies are suitable for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding affinity () in real-time. Use concentrations of 1–100 µM for dose-response curves .
- Molecular Docking: Utilize AutoDock Vina to simulate binding poses, focusing on interactions between the bromine atom and hydrophobic pockets or the methanamine group and polar residues .
- Enzyme Inhibition Assays: Conduct fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases) at pH 7.4 and 37°C to determine IC values .
Q. How can contradictory data in reaction yields or purity be resolved?
- Methodological Answer:
- Source Analysis: Cross-validate starting material purity via HPLC (e.g., >98% by area) and confirm catalyst activity (e.g., Pd content via ICP-MS) .
- Side-Reaction Screening: Use GC-MS or MALDI-TOF to detect byproducts (e.g., debrominated species or oxidized amines). Adjust reaction conditions (e.g., lower temperature, shorter duration) to suppress undesired pathways .
- Reproducibility Protocols: Standardize inert atmosphere protocols (e.g., Schlenk line) and moisture control (molecular sieves) to minimize variability .
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate the compound in explicit solvent (water, PBS buffer) at 25–50°C using GROMACS. Track degradation pathways (e.g., hydrolysis of the C-Br bond) .
- pH-Dependent Stability: Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Correlate with pKa predictions (ACD/Labs) to identify labile sites .
Comparative and Mechanistic Studies
Q. How does the bromine substituent influence reactivity compared to non-halogenated analogs?
- Methodological Answer:
- Electrophilicity Assays: Compare reaction rates in nucleophilic substitutions (e.g., with piperidine) between brominated and non-brominated analogs. Use Hammett plots to quantify electronic effects .
- Crystallography: Resolve X-ray structures to analyze steric effects; bromine’s van der Waals radius may hinder access to certain binding pockets .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
